Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate
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Overview
Description
Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate is a chemical compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields due to their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate typically involves the cyclization of amido-nitriles. One common method includes the reaction of N-methyl-o-phenylenediamine with methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzimidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various halogenated, nitrated, or sulfonated derivatives .
Scientific Research Applications
Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- Methyl 1H-benzo[d]imidazole-4-carboxylate
- 1,2-Dimethyl-1H-benzo[d]imidazole-5-carboxylate
- 2-Methyl-1H-benzo[d]imidazole-4-carboxylate
Comparison: Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it more suitable for certain applications. For instance, the presence of two methyl groups can enhance its lipophilicity, potentially improving its ability to cross cell membranes .
Properties
CAS No. |
208772-15-0 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 1,2-dimethylbenzimidazole-4-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-7-12-10-8(11(14)15-3)5-4-6-9(10)13(7)2/h4-6H,1-3H3 |
InChI Key |
LPEBQWHZRCZSBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N1C)C(=O)OC |
Origin of Product |
United States |
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